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molecular formula C9H6BrNS B1322666 2-Bromo-6-(thiophen-3-yl)pyridine CAS No. 463337-00-0

2-Bromo-6-(thiophen-3-yl)pyridine

Cat. No. B1322666
M. Wt: 240.12 g/mol
InChI Key: LUPMQIYFGZTIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030128B2

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (5 mol %) was added to a degassed and stirred mixture of 2,6-dibromopyridine (3.78 g, 15.6 mmol) and thiophene-3-boronic acid (2.20 g, 16.8 mmol) in tetrahydrofuran (40 ml) under an atmosphere of nitrogen then heated to reflux for 24 h. Solvent was removed in vacuo and purification by chromatography on silica gel eluting with a gradient of diethyl ether-isohexane (5-10%) gave 2-bromo-6-(thien-3-yl)pyridine (2.20 g) as a white solid: δH (400 MHz, CDCl3) 7.32-7.41 (2H, m), 7.53-7.55 (2H, m), 7.61-7.64 (1H, m), 7.94-7.96 (1H, m); m/z (ES+) 240/242 (M++H).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[S:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:11]2[CH:12]=[CH:13][S:9][CH:10]=2)[N:3]=1 |^1:25,27,46,65|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
2.2 g
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a degassed
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo and purification by chromatography on silica gel eluting with a gradient of diethyl ether-isohexane (5-10%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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